

A Technical Guide to the Physicochemical Characterization of 2-Cyano-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Cyano-3-nitrobenzoic acid

Cat. No.: B1395283

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Introduction

2-Cyano-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a nitrile, and a nitro group—imparts a distinct electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The precise determination of its physical properties is a critical first step in its evaluation for any application, providing foundational data for reaction optimization, formulation development, and computational modeling.

This technical guide provides a comprehensive overview of the key physical properties of **2-Cyano-3-nitrobenzoic acid**, outlines the standard methodologies for their determination, and offers insights into the rationale behind these experimental choices. While some specific experimental data for this compound are not widely published, this guide will leverage data from analogous structures to provide a robust framework for its characterization.

Core Physicochemical Properties

A summary of the core physicochemical properties of **2-Cyano-3-nitrobenzoic acid** is presented below. It is important to note that while some properties like molecular formula and weight are definitive, others such as melting point and solubility are not readily available in published literature and would require experimental determination.

Property	Value/Information	Source
Chemical Formula	C ₈ H ₄ N ₂ O ₄	[1]
Molecular Weight	192.13 g/mol	[1]
CAS Number	1260834-31-8	[1][2]
Physical State	Expected to be a solid at room temperature.	Inferred from related compounds[3]
Melting Point	Data not available in searched literature.	[1]
Boiling Point	Data not available in searched literature.	[1]
Solubility	Data not available in searched literature.	[1]

Acidity and Dissociation Constant (pKa)

The acidity of **2-Cyano-3-nitrobenzoic acid**, quantified by its pKa, is a crucial parameter, particularly in drug development, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the experimental pKa for **2-Cyano-3-nitrobenzoic acid** is not readily available, we can infer its acidic nature from related compounds.

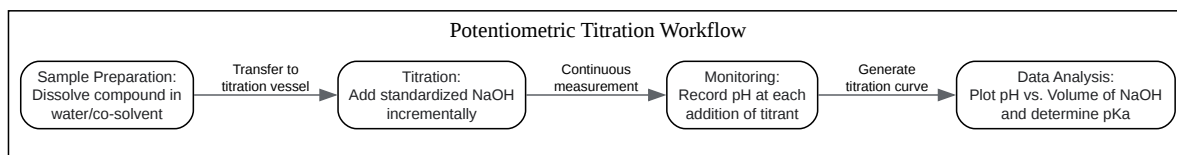
The presence of two electron-withdrawing groups (the nitro and cyano groups) on the benzoic acid scaffold is expected to significantly increase its acidity compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[4] The additional electron-withdrawing cyano group in **2-Cyano-3-nitrobenzoic acid** would likely lower the pKa even further, making it a relatively strong organic acid.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of an acidic compound.

Methodology:

- **Sample Preparation:** A precise weight of **2-Cyano-3-nitrobenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- **Data Acquisition:** The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
- **Data Analysis:** The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized by the base (the half-equivalence point).



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Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **2-Cyano-3-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for **2-Cyano-3-nitrobenzoic acid** is not available in the initial search results, we can predict the expected spectral features.

- ^1H NMR: The aromatic region would likely show complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and cyano groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
- ^{13}C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield signal. The carbons attached to the nitro and cyano groups would also exhibit characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2-Cyano-3-nitrobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Cyano-3-nitrobenzoic acid** is expected to show characteristic absorption bands for the carboxylic acid, nitrile, and nitro groups.

Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)
C=O stretch (Carboxylic Acid)	1720 - 1680
C \equiv N stretch (Nitrile)	2260 - 2220
N-O asymmetric stretch (Nitro)	1550 - 1475
N-O symmetric stretch (Nitro)	1350 - 1300

Experimental Protocol for FTIR Spectroscopy:

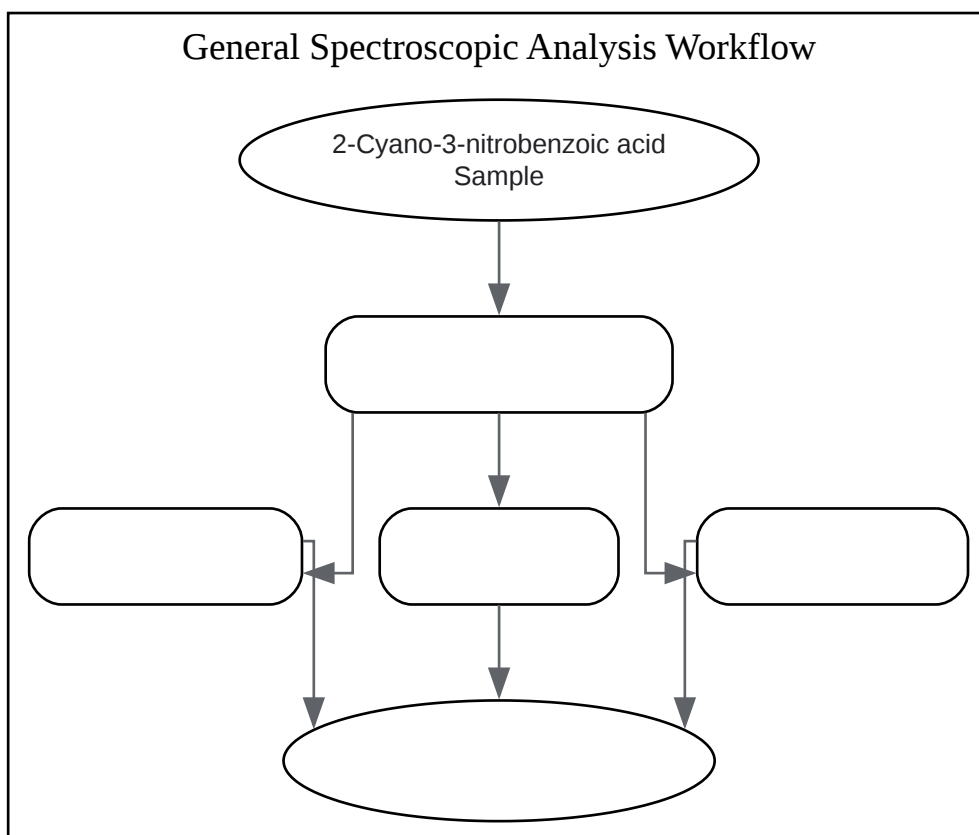
- **Sample Preparation:** The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded in the mid-infrared range (typically 4000 to 400 cm^{-1}). A background spectrum is recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
- **Ionization:** The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive physicochemical characterization of **2-Cyano-3-nitrobenzoic acid** is fundamental to unlocking its potential in various scientific domains. This guide has provided a framework for understanding and determining its key physical properties. While a lack of published experimental data for certain parameters necessitates their direct measurement, the outlined protocols and theoretical considerations offer a solid foundation for any researcher or scientist beginning to work with this intriguing molecule. The insights gained from such characterization will undoubtedly pave the way for its rational application in the design and synthesis of next-generation pharmaceuticals and advanced materials.

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